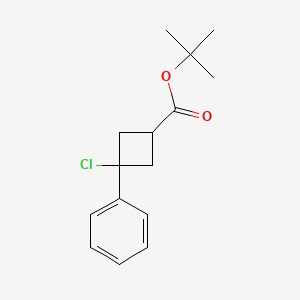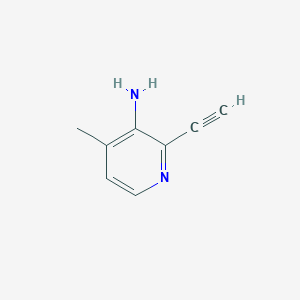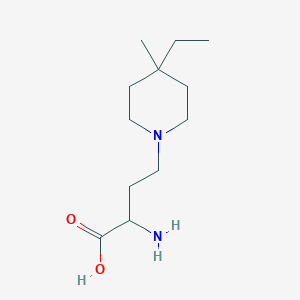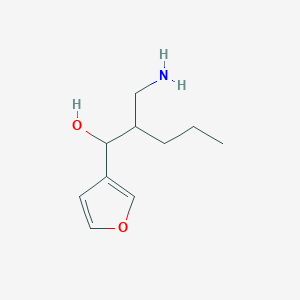
trans-3-Fluorocinnamic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl (2E)-3-(3-fluorophenyl)prop-2-enoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a fluorophenyl group, and an enoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2E)-3-(3-fluorophenyl)prop-2-enoate typically involves the esterification of (2E)-3-(3-fluorophenyl)prop-2-enoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.
Industrial Production Methods
On an industrial scale, the production of tert-butyl (2E)-3-(3-fluorophenyl)prop-2-enoate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as solid acids or ion-exchange resins can be used to facilitate the esterification reaction. The use of automated systems and reactors can help in maintaining consistent reaction conditions and scaling up the production.
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl (2E)-3-(3-fluorophenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enoate moiety to an alkane or alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: The major products are carboxylic acids or ketones.
Reduction: The major products are alkanes or alcohols.
Substitution: The major products are substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
tert-butyl (2E)-3-(3-fluorophenyl)prop-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-butyl (2E)-3-(3-fluorophenyl)prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The enoate moiety can participate in Michael addition reactions, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-butyl (2E)-3-(4-fluorophenyl)prop-2-enoate
- tert-butyl (2E)-3-(2-fluorophenyl)prop-2-enoate
- tert-butyl (2E)-3-(3-chlorophenyl)prop-2-enoate
Uniqueness
tert-butyl (2E)-3-(3-fluorophenyl)prop-2-enoate is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its electronic properties and reactivity. The combination of the tert-butyl group and the fluorophenyl group provides a balance of steric and electronic effects, making it a valuable compound in various chemical transformations and applications.
Propriétés
Formule moléculaire |
C13H15FO2 |
|---|---|
Poids moléculaire |
222.25 g/mol |
Nom IUPAC |
tert-butyl (E)-3-(3-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C13H15FO2/c1-13(2,3)16-12(15)8-7-10-5-4-6-11(14)9-10/h4-9H,1-3H3/b8-7+ |
Clé InChI |
IKDGGSOWHJECTM-BQYQJAHWSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)/C=C/C1=CC(=CC=C1)F |
SMILES canonique |
CC(C)(C)OC(=O)C=CC1=CC(=CC=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




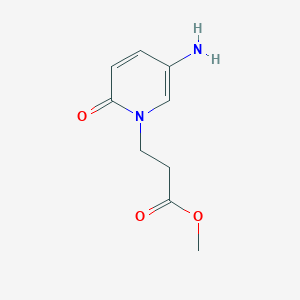
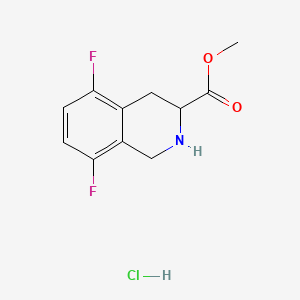
![Methyl 3-[5-(4-cyano-2-methylphenyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B13549995.png)
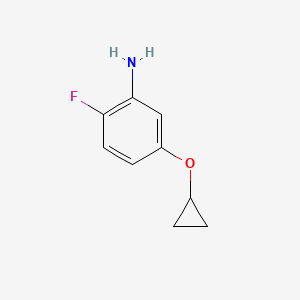
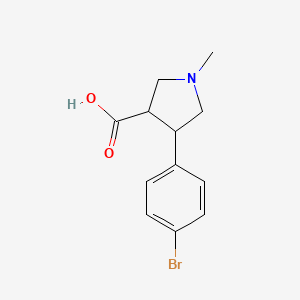
![tert-butyl N-[2-methyl-1-(piperidin-2-yl)propyl]carbamate](/img/structure/B13550017.png)
![Methyl 7-aminospiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B13550025.png)
